molecular formula C22H18 B11929093 Benzene, 1,4-bis(2-phenylethenyl)-

Benzene, 1,4-bis(2-phenylethenyl)-

Cat. No.: B11929093
M. Wt: 282.4 g/mol
InChI Key: IJAAWBHHXIWAHM-UHFFFAOYSA-N
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Description

Benzene, 1,4-bis(2-phenylethenyl)-, also known as 1,4-bis(2-phenylethenyl)benzene, is an organic compound with the molecular formula C22H18. It is a derivative of benzene with two phenylethenyl groups attached to the 1 and 4 positions of the benzene ring. This compound is known for its unique structural properties and has been studied for various applications in materials science and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,4-bis(2-phenylethenyl)- can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired product. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of Benzene, 1,4-bis(2-phenylethenyl)- may involve large-scale Wittig reactions or other coupling reactions such as the Heck reaction. These methods are optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,4-bis(2-phenylethenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce phenylethyl derivatives .

Scientific Research Applications

Benzene, 1,4-bis(2-phenylethenyl)- has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism by which Benzene, 1,4-bis(2-phenylethenyl)- exerts its effects is primarily related to its ability to participate in π-π interactions and its electronic properties. The phenylethenyl groups enhance the compound’s ability to interact with other aromatic systems, making it useful in applications that require strong π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1,4-bis(2-phenylethenyl)- is unique due to its specific electronic and structural properties, which make it suitable for applications in optoelectronics and materials science. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry .

Properties

IUPAC Name

1,4-bis(2-phenylethenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAAWBHHXIWAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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